molecular formula C14H13N3O2 B6385942 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine CAS No. 1261943-74-1

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine

Cat. No.: B6385942
CAS No.: 1261943-74-1
M. Wt: 255.27 g/mol
InChI Key: MOLBEHWAMKWFAX-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine is a chemical compound with the molecular formula C14H13N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol
  • 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid

Uniqueness

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine is unique due to its specific structural features, such as the cyclopropylaminocarbonyl group and the hydroxypyrimidine ring.

Properties

IUPAC Name

N-cyclopropyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(17-12-4-5-12)10-3-1-2-9(6-10)11-7-15-14(19)16-8-11/h1-3,6-8,12H,4-5H2,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLBEHWAMKWFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CNC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686866
Record name N-Cyclopropyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-74-1
Record name N-Cyclopropyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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